molecular formula C23H26N4O4S B2928819 2-methoxy-4,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904828-58-6

2-methoxy-4,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2928819
CAS RN: 904828-58-6
M. Wt: 454.55
InChI Key: HMQGOWAKJXHLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : This compound is closely related to PI3K inhibitors used for treating idiopathic pulmonary fibrosis and cough. Initial in vitro data support these applications, with ongoing Phase I studies in idiopathic pulmonary fibrosis patients indicating potential therapeutic use (Norman, 2014).

Photosensitizers for Photodynamic Therapy

  • High Singlet Oxygen Quantum Yield : New derivatives of this compound have shown promising results as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them suitable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancing Properties

  • Selective 5-HT6 Receptor Antagonist : A related compound has been identified as a selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties. It is shown to improve cholinergic function, which could be beneficial in treating cognitive deficits in conditions such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antibacterial Agents Against Escherichia

  • Benzenesulfonamides as Antibacterial Agents : A study synthesized a new series of benzenesulfonamides with potent inhibitory action against Escherichia coli, highlighting their potential as antibacterial agents with low cytotoxicity, making them suitable for therapeutic use (Abbasi et al., 2019).

Photocatalytic Applications

  • Photophysicochemical Properties for Photocatalysis : Research on zinc(II) phthalocyanine derivatives substituted with this compound has revealed their suitability for photocatalytic applications due to their favorable photophysical and photochemical properties (Öncül, Öztürk, & Pişkin, 2021).

Antimycobacterial Activity

  • Thiourea Derivatives Against Mycobacterium Tuberculosis : Some thiourea derivatives bearing the benzenesulfonamide moiety have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment (Ghorab et al., 2017).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-16-13-21(30-3)22(14-17(16)2)32(28,29)26-19-6-4-5-18(15-19)20-7-8-23(25-24-20)27-9-11-31-12-10-27/h4-8,13-15,26H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQGOWAKJXHLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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